

Introduction: The Significance of the Nitrophenyl-Pyrazole Scaffold

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Compound of Interest

Compound Name: 1-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B1590665

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The fusion of a pyrazole ring with a nitrophenyl moiety creates a molecular scaffold of significant interest in medicinal chemistry and materials science. Pyrazole and its derivatives are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] The parent pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that imparts unique chemical properties.[2][4] The introduction of a 3-nitrophenyl group at the N1 position profoundly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions. The nitro group, a potent electron-withdrawing entity, modulates the basicity of the pyrazole nitrogen and serves as a versatile chemical handle for further functionalization, such as reduction to an amine. This guide synthesizes available data to provide a detailed physicochemical profile of **1-(3-nitrophenyl)-1H-pyrazole**, offering both established data and field-proven insights into its behavior and potential applications.

Section 1: Molecular Structure and Identification

The fundamental identity of **1-(3-nitrophenyl)-1H-pyrazole** is established by its unique combination of a pyrazole ring and a substituted benzene ring.

- IUPAC Name: **1-(3-nitrophenyl)-1H-pyrazole**
- CAS Number: 25688-18-0[5]
- Molecular Formula: $C_9H_7N_3O_2$ [6]

- Molecular Weight: 189.17 g/mol [6]

The molecule's architecture is inherently dissymmetric. The N1-substituted pyrazole ring is aromatic, with the lone pair of the N1 nitrogen participating in the π -system. The N2 nitrogen's lone pair lies in the plane of the ring, conferring weak Lewis basicity.[2] The attached 3-nitrophenyl group is electronically poor due to the strong electron-withdrawing nature of the nitro (NO₂) group, which deactivates the phenyl ring towards electrophilic substitution and influences the overall molecular polarity and crystal packing forces.

Section 2: Physical and Chemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. The data for **1-(3-nitrophenyl)-1H-pyrazole**, while not exhaustively reported, can be compiled from available sources and inferred from related structures.

Table 1: Physicochemical Properties of 1-(3-nitrophenyl)-1H-pyrazole

Property	Value	Source
Molecular Formula	C ₉ H ₇ N ₃ O ₂	[6]
Molecular Weight	189.17 g/mol	[6]
Physical State	Solid	
Melting Point	94-95 °C	[7]
Boiling Point	323.6 ± 25.0 °C at 760 mmHg (Predicted)	[8]
Density	1.3 ± 0.1 g/cm ³ (Predicted)	[8]
InChIKey	WTFRZFHXSRRGFQB-UHFFFAOYSA-N	[6][9]

Solubility Profile: Direct, quantitative solubility data for **1-(3-nitrophenyl)-1H-pyrazole** is not readily available in the literature. However, its structural characteristics—a largely non-polar aromatic framework with polar nitro and pyrazole functionalities—allow for a qualitative assessment.

- **Aqueous Solubility:** Expected to be low. The parent compound, 1H-pyrazole, has limited water solubility.[10] The large, hydrophobic nitrophenyl group would further decrease its affinity for water. For context, the related isomer 3-(3-nitrophenyl)-1H-pyrazole has a measured solubility of 11.7 µg/mL at pH 7.4, indicating poor aqueous solubility.[11]
- **Organic Solvents:** The compound is expected to exhibit good solubility in common polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately well in solvents like ethyl acetate, acetone, and chlorinated solvents (e.g., chloroform, dichloromethane).[10] This is crucial for its use in synthetic organic reactions.

Section 3: Spectroscopic and Crystallographic Characterization

Confirmation of the structure and purity of **1-(3-nitrophenyl)-1H-pyrazole** relies on a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyrazole ring and the four protons on the nitrophenyl ring, all in the aromatic region (typically δ 7.0-9.0 ppm). The pyrazole protons will appear as distinct multiplets, while the protons on the 3-substituted phenyl ring will exhibit a characteristic four-proton pattern.
 - ¹³C NMR: The carbon NMR spectrum provides confirmation of the nine unique carbon atoms in the molecule. Data from spectral databases indicate the presence of these carbons.[6] The carbon bearing the nitro group will be significantly deshielded, and the pyrazole carbons will have characteristic shifts.
- **Infrared (IR) Spectroscopy:** The IR spectrum is a valuable tool for identifying key functional groups. For **1-(3-nitrophenyl)-1H-pyrazole**, the following characteristic absorption bands are expected, based on analysis of similar structures[12][13]:
 - ~3100-3000 cm⁻¹: Aromatic C-H stretching.

- $\sim 1600\text{--}1450\text{ cm}^{-1}$: C=C and C=N stretching vibrations from both aromatic rings.
- $\sim 1530\text{ cm}^{-1}$ and $\sim 1350\text{ cm}^{-1}$: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO_2) group, respectively. These are often the most prominent peaks in the spectrum.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would show an exact mass of 189.0538 g/mol for the molecular ion $[\text{C}_9\text{H}_7\text{N}_3\text{O}_2]^+$.^[6] The fragmentation pattern would likely involve the loss of the nitro group and cleavage of the bond between the two rings.

Crystallographic Analysis

While the specific single-crystal X-ray structure for **1-(3-nitrophenyl)-1H-pyrazole** has not been reported, analysis of closely related structures, such as 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole and 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, provides critical insights into its expected solid-state conformation.^{[14][15]}

- Molecular Geometry: The molecule is not expected to be perfectly planar. A significant dihedral angle will exist between the plane of the pyrazole ring and the plane of the nitrophenyl ring due to steric hindrance. In similar structures, these angles range from approximately 4° to 47° .^{[14][15]}
- Intermolecular Interactions: In the solid state, crystal packing is likely dominated by weak intermolecular C-H \cdots O hydrogen bonds involving the oxygen atoms of the nitro group and aromatic protons.^[14] Additionally, π - π stacking interactions between the aromatic rings of adjacent molecules may contribute to the stability of the crystal lattice.^[1]

Section 4: Synthesis and Experimental Protocols

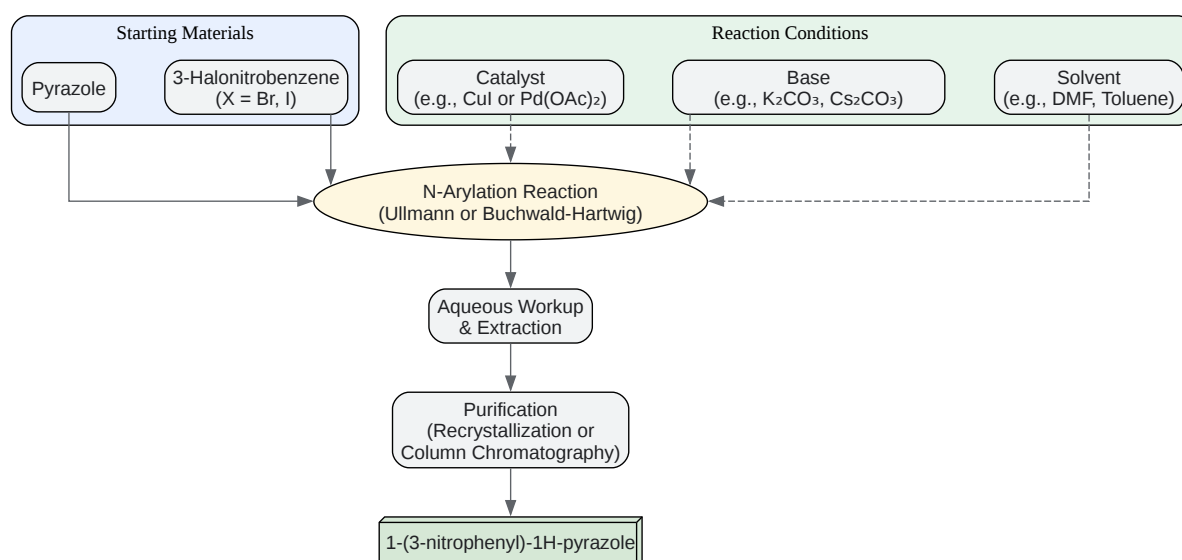
The synthesis of 1-aryl-pyrazoles is a well-established area of organic chemistry. The most logical and industrially relevant approach involves the N-arylation of pyrazole.

Synthetic Strategy: N-Arylation

A common and effective method for forming the N-C(aryl) bond is the Ullmann condensation or the more modern Buchwald-Hartwig cross-coupling reaction. This involves reacting pyrazole

with a 3-halonitrobenzene (e.g., 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene) in the presence of a copper or palladium catalyst, respectively, and a base.[8]

Diagram 1: Proposed Synthetic Workflow



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Caption: Synthetic workflow for **1-(3-nitrophenyl)-1H-pyrazole** via N-arylation.

Protocol 1: Synthesis via Ullmann Condensation

This protocol is a representative, field-proven methodology adapted for this specific target. Researchers should perform their own risk assessment and optimization.

- **Reaction Setup:** To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrazole (1.0 eq.), 1-bromo-3-nitrobenzene (1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
- **Solvent Addition:** Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution with respect to the pyrazole.
- **Heating:** Immerse the flask in a preheated oil bath at 120-140 °C. Stir the reaction mixture vigorously.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Protocol 2: Product Characterization Workflow

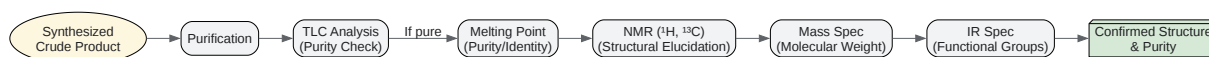
This protocol outlines the self-validating system for confirming the identity and purity of the synthesized product.

- **Purity Assessment (TLC):** Spot the purified product on a TLC plate against the starting materials. A single spot for the product, with a different R_f value from the starting materials, indicates successful purification.
- **Melting Point Analysis:** Determine the melting point of the purified solid. A sharp melting range (e.g., 94-95 °C) that is consistent with reported values is a strong indicator of purity.^[7]
- **Spectroscopic Confirmation (NMR):** Dissolve a sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The observed chemical shifts, coupling

constants, and integration values must be consistent with the proposed structure of **1-(3-nitrophenyl)-1H-pyrazole**.

- **Structural Confirmation (MS):** Obtain a mass spectrum of the sample. The molecular ion peak should correspond to the calculated molecular weight (189.17 g/mol).
- **Functional Group Analysis (IR):** Acquire an IR spectrum. Confirm the presence of the characteristic nitro group stretches (~ 1530 and 1350 cm^{-1}) and the absence of the N-H stretch from the starting pyrazole.

Diagram 2: Post-Synthesis Characterization Workflow



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Caption: A logical workflow for the characterization of synthesized product.

Section 5: Relevance in Research and Drug Development

1-(3-nitrophenyl)-1H-pyrazole is not an end product in itself but rather a valuable building block. Its utility stems from the combination of the biologically active pyrazole core and the synthetically versatile nitrophenyl group.

- **Scaffold for Bioactive Molecules:** Pyrazole-containing compounds are integral to numerous approved drugs and clinical candidates, valued for their ability to act as anti-inflammatory agents, kinase inhibitors, and antipsychotics.^{[16][17]} This compound provides a ready-made scaffold for library synthesis.
- **Synthetic Intermediate:** The nitro group is a key functional handle. It can be readily reduced to an aniline derivative, which can then be subjected to a wide array of subsequent reactions (e.g., amide coupling, sulfonamide formation, diazotization) to generate diverse and complex

target molecules. This transformation is fundamental in drug discovery campaigns to explore structure-activity relationships (SAR).

- **Coordination Chemistry:** The pyrazole moiety, particularly the N2 nitrogen, can act as a ligand to coordinate with metal centers. The electronic properties of the nitrophenyl group can tune the ligand's donor ability, making these compounds useful in the development of novel catalysts or metal-containing therapeutic agents.

Conclusion

1-(3-nitrophenyl)-1H-pyrazole is a well-defined chemical entity with a unique set of physicochemical properties dictated by its constituent aromatic rings. While some experimental data like its melting point are established, other properties such as solubility and detailed reactivity are inferred from its structure and the behavior of analogous compounds. Its true value lies in its role as a versatile synthetic intermediate, providing a robust platform for the development of more complex molecules targeting a wide range of applications in pharmacology and materials science. The synthetic and characterization protocols outlined in this guide provide a reliable framework for researchers to produce and validate this important chemical building block.

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